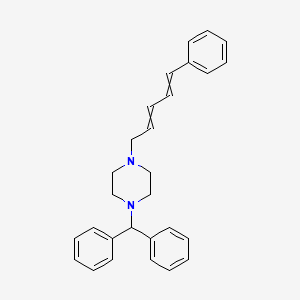
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine typically involves multi-step organic reactions. One possible route could be:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the diphenylmethyl group: This step might involve the reaction of the piperazine with diphenylmethyl chloride in the presence of a base.
Addition of the phenylpenta-2,4-dien-1-yl group: This could be done through a coupling reaction, possibly using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This could lead to the formation of corresponding oxides or ketones.
Reduction: This might result in the hydrogenation of double bonds.
Substitution: Halogenation or nitration reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while reduction could produce saturated hydrocarbons.
Scientific Research Applications
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible development of new therapeutic agents targeting specific receptors.
Industry: Use in the production of specialty chemicals or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
1-(3-Chlorophenyl)piperazine: Used in research related to serotonin receptors.
1-(2-Pyrimidinyl)piperazine: Studied for its potential anxiolytic effects.
Uniqueness
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
CAS No. |
111953-94-7 |
|---|---|
Molecular Formula |
C28H30N2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-benzhydryl-4-(5-phenylpenta-2,4-dienyl)piperazine |
InChI |
InChI=1S/C28H30N2/c1-5-13-25(14-6-1)15-7-4-12-20-29-21-23-30(24-22-29)28(26-16-8-2-9-17-26)27-18-10-3-11-19-27/h1-19,28H,20-24H2 |
InChI Key |
XBDBCIXSZHCCSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC=CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
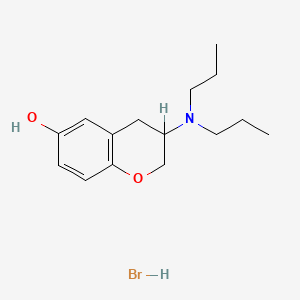
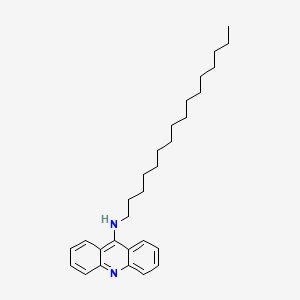
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
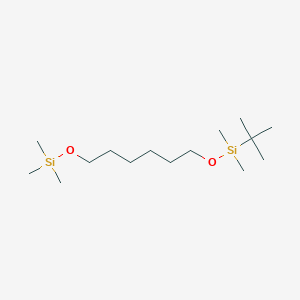
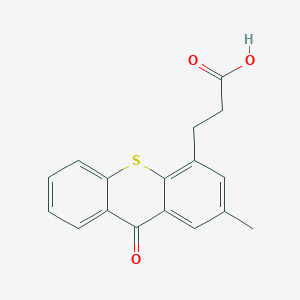
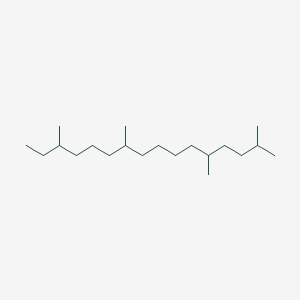
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
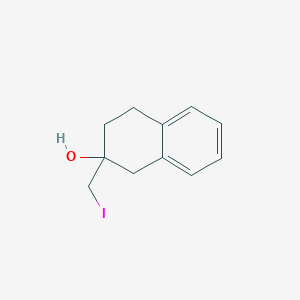
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
